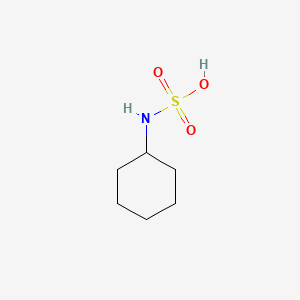












|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)=[CH:9][CH:8]=1)(=[O:3])[CH3:2].[CH:22]([NH2:25])([CH3:24])[CH3:23].[CH:26]1([NH:32][S:33](=[O:36])(=[O:35])[OH:34])[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.CCOCC>O1CCCC1.CC(C)=O>[CH:26]1([NH:32][S:33](=[O:34])(=[O:35])[O-:36])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]1.[C:1]([NH:4][C:5]([C:18]([O:20][CH3:21])=[O:19])=[CH:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]([OH:15])[CH2:14][NH:25][CH:22]([CH3:24])[CH3:23])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]
|


|
Name
|
1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(=CC1=CC=C(OCC2CO2)C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NS(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated for 18 hours to the boil under a reflux condenser
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
It is then evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting crude base is dissolved in ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted three times with 20 ml of 1 N hydrochloric acid at a time
|
|
Type
|
CUSTOM
|
|
Details
|
the crude base which hereupon has separated out
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract is washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
17 g of crude base are obtained as a brownish oil
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)NS([O-])(=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(=CC1=CC=C(OCC(CNC(C)C)O)C=C1)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |